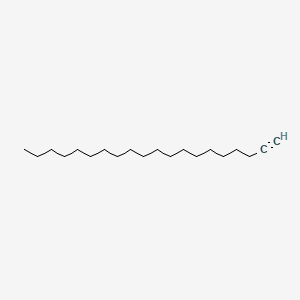
1-Eicosyne
説明
1-Eicosyne is a hydrocarbon compound with the molecular formula C20H38 . It is an alkyne, characterized by the presence of a triple bond between two carbon atoms. This compound is part of the larger family of eicosynes, which are known for their long carbon chains. The structure of this compound consists of a linear chain of 20 carbon atoms with a triple bond at the first carbon position.
準備方法
Synthetic Routes and Reaction Conditions: 1-Eicosyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, such as molybdenum or tungsten complexes.
Dehydrohalogenation: This process involves the elimination of hydrogen halides from vicinal dihalides using strong bases like potassium tert-butoxide.
Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis can be applied. Industrial production typically involves large-scale reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-Eicosyne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond, converting it into an alkane.
Halogenation: The addition of halogens (e.g., chlorine, bromine) to the triple bond, forming dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the triple bond, forming haloalkenes.
Oxidation: The conversion of the alkyne to a diketone or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Halogens like chlorine or bromine in an inert solvent such as carbon tetrachloride.
Hydrohalogenation: Hydrogen halides in the presence of a solvent like acetic acid.
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Major Products Formed:
Hydrogenation: Eicosane.
Halogenation: 1,2-Dihaloeicosane.
Hydrohalogenation: 1-Haloeicosene.
Oxidation: Eicosanedioic acid or diketones.
科学的研究の応用
1-Eicosyne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Eicosyne involves its interaction with various molecular targets and pathways. As an alkyne, it can participate in reactions that modify its triple bond, leading to the formation of different products. The specific pathways and targets depend on the type of reaction and the reagents used. For example, in hydrogenation reactions, the triple bond is reduced to a single bond, altering the compound’s chemical properties.
類似化合物との比較
1-Eicosyne can be compared with other similar compounds, such as:
1-Eicosene: An alkene with a double bond at the first carbon position.
1-Icosyne: Another alkyne with a similar structure but different chain length.
1-Decyne: A shorter alkyne with a triple bond at the first carbon position.
Uniqueness of this compound: this compound is unique due to its long carbon chain and the presence of a triple bond, which imparts distinct chemical properties and reactivity. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.
Conclusion
This compound is a valuable compound in the field of organic chemistry, with diverse applications in research and industry
特性
IUPAC Name |
icos-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h1H,4-20H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSHLWVWPAEVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227303 | |
| Record name | 1-Eicosyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-27-5 | |
| Record name | 1-Eicosyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Eicosyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Eicosyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



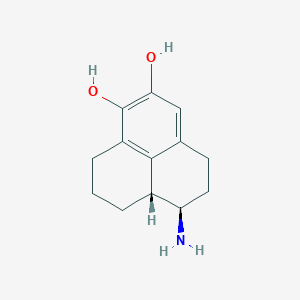

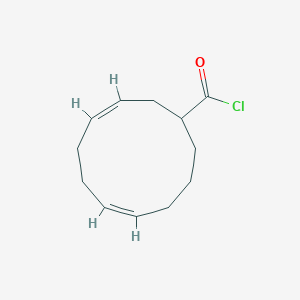
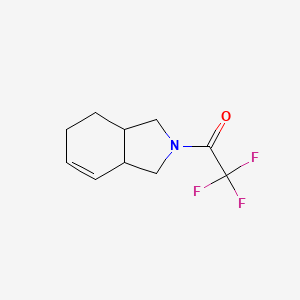

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
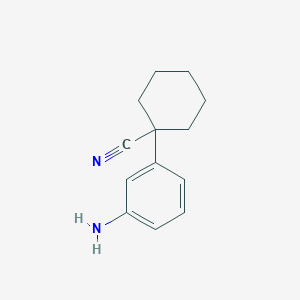
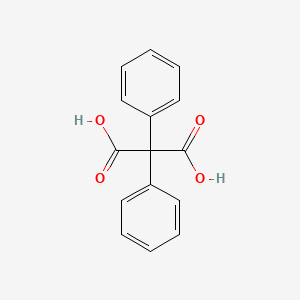
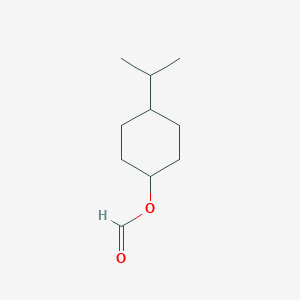
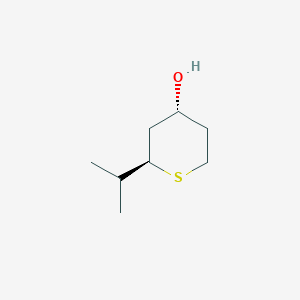
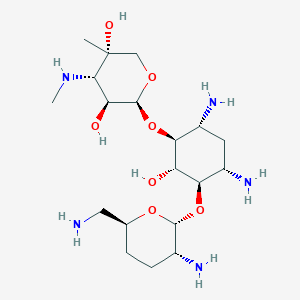
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)

